2,5-Dimercaptohexanedioic acid
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Overview
Description
2,5-Dimercaptoadipic acid is a bifunctional compound that contains both dithiol and dicarboxylic acid groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimercaptoadipic acid can be synthesized through a multi-step process starting from adipic acid. The key steps involve bromination of adipic acid to form 2,5-dibromoadipic acid, followed by substitution reactions to introduce the mercapto groups . The reaction conditions typically involve the use of reagents such as potassium ethyl xanthate and ammonium hydroxide, with careful control of temperature and pH to ensure high yields .
Industrial Production Methods
While specific industrial production methods for 2,5-Dimercaptoadipic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimercaptoadipic acid undergoes various types of chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to mercapto groups.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like zinc dust for reduction, and alcohols or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dimercaptoadipic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and polymers.
Biology: It serves as a chelating agent for heavy metals, making it useful in studies involving metal ion interactions.
Medicine: Its chelating properties are explored for potential therapeutic applications in treating heavy metal poisoning.
Industry: It is used in the formulation of hair waving products due to its ability to break and reform disulfide bonds in hair proteins
Mechanism of Action
The mechanism of action of 2,5-Dimercaptoadipic acid primarily involves its ability to form strong bonds with metal ions through its mercapto groups. This chelation process can effectively sequester metal ions, preventing them from participating in harmful biochemical reactions. Additionally, the compound can undergo redox reactions, which further enhances its versatility in various applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimercaptoterephthalic acid: Similar to 2,5-Dimercaptoadipic acid, this compound also contains dithiol and dicarboxylic acid groups but has a different structural arrangement.
Thioglycolic acid: This compound is monofunctional, containing only one mercapto group and one carboxylic acid group, making it less versatile compared to 2,5-Dimercaptoadipic acid.
Uniqueness
2,5-Dimercaptoadipic acid’s bifunctional nature, with both dithiol and dicarboxylic acid groups, makes it unique and highly versatile. This allows it to participate in a broader range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
5139-01-5 |
---|---|
Molecular Formula |
C6H10O4S2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
2,5-bis(sulfanyl)hexanedioic acid |
InChI |
InChI=1S/C6H10O4S2/c7-5(8)3(11)1-2-4(12)6(9)10/h3-4,11-12H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
SUVZGLSQFGNBQI-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)S)C(C(=O)O)S |
Origin of Product |
United States |
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